Trpc5-IN-3 is a compound that has garnered attention in the field of pharmacology due to its interaction with the transient receptor potential canonical 5 channel, which is implicated in various physiological processes. This compound is primarily studied for its potential in modulating calcium ion flux through these channels, which plays a crucial role in cellular signaling and various pathophysiological conditions.
Trpc5-IN-3 is classified as a small molecule inhibitor targeting the Trpc5 channel. Its development stems from extensive research into the transient receptor potential channels, particularly the Trpc family, which are known to be involved in calcium signaling pathways within cells. The Trpc5 channel specifically has been implicated in cardiovascular functions and sensory processes, making it a target for therapeutic interventions in related diseases .
The synthesis of Trpc5-IN-3 typically involves organic synthetic methods that may include multi-step reactions to build the complex structure of the compound. While specific synthetic pathways for Trpc5-IN-3 are not detailed in the search results, general approaches for synthesizing similar compounds often utilize techniques such as:
The exact synthetic route can vary based on the desired properties of the final product and its intended application.
The molecular structure of Trpc5-IN-3 is characterized by specific functional groups that facilitate its interaction with the Trpc5 channel. While exact structural data is not provided in the search results, compounds targeting ion channels typically exhibit:
The structural analysis can be conducted using techniques like nuclear magnetic resonance spectroscopy or X-ray crystallography to determine precise configurations and conformations.
Trpc5-IN-3 undergoes various chemical reactions that can be critical for its function as an inhibitor. These reactions primarily involve interactions with the Trpc5 channel, which may include:
Such studies are essential for understanding the efficacy and potency of Trpc5-IN-3 as a therapeutic agent.
The mechanism of action of Trpc5-IN-3 involves its binding to the Trpc5 channel, leading to modulation of calcium ion permeability. Research indicates that:
This mechanism is crucial for its potential applications in treating conditions where calcium signaling is dysregulated, such as cardiac hypertrophy or neurodegenerative diseases .
While specific physical and chemical properties of Trpc5-IN-3 are not extensively documented in the search results, compounds of this nature typically exhibit:
Characterization studies using techniques like differential scanning calorimetry or thermogravimetric analysis may provide insights into thermal stability and phase transitions.
Trpc5-IN-3 has potential applications in several scientific domains:
TRPC5 (Transient Receptor Potential Canonical 5) is a non-selective cation channel exhibiting broad expression in the brain (hippocampus, amygdala), vascular endothelium, smooth muscle cells, and renal tissues. It functions as a polymodal sensor, integrating diverse pathological signals into cellular responses. In neurological contexts, TRPC5 activation is linked to innate fear responses and anxiety-like behaviors, as demonstrated by behavioral differences in TRPC5 knockout mice compared to wild types [1] [2]. Within the cardiovascular system, TRPC5 senses oxidized phospholipids (e.g., lysophosphatidylcholine in oxidized LDL), triggering endothelial dysfunction—a critical event in atherosclerosis initiation. TRPC5 upregulation correlates with inflammatory markers (IL-6, NF-κB phosphorylation) in vascular cells, positioning it as a transducer of inflammatory and metabolic stress into calcium-dependent signaling cascades [1] [6].
Table 1: Pathophysiological Roles of TRPC5
Tissue/System | Key Activators | Pathological Consequence |
---|---|---|
Brain (Amygdala) | Gq-coupled receptors, redox stress | Enhanced fear/anxiety responses [1] |
Vascular Endothelium | Lysophosphatidylcholine, H₂O₂ | Endothelial permeability, atherosclerosis [6] |
Renal Podocytes | Mechanical stress, angiotensin II | Glomerular filtration barrier disruption [10] |
Smooth Muscle Cells | Sphingosine-1-phosphate (S1P) | Migration/proliferation in vascular remodeling [6] |
As a Ca²⁺-permeable channel (PCa/PNa > 2), TRPC5 significantly influences intracellular Ca²⁺ dynamics. Its activation generates localized Ca²⁺ microdomains that regulate enzymes (calcineurin), transcription factors (NFAT), and pathological hypertrophy. In neurons, TRPC5-mediated Ca²⁺ influx modulates synaptic plasticity and excitability, while in cardiomyocytes, aberrant TRPC5 activity contributes to calcium overload during ischemia-reperfusion injury, exacerbating mitochondrial dysfunction and apoptosis [1] [4]. Notably, TRPC5 exhibits a biphasic response to intracellular Ca²⁺: potentiation at submicromolar concentrations and inhibition at higher levels (>10 µM), creating a feedback loop that can become dysregulated in disease states like hypertension or heart failure [1] [7]. Cold temperatures (25–37°C) further potentiate TRPC5-mediated Ca²⁺ entry, implicating it in cold-induced pathologies such as dental pain and vasospasm [4].
TRPC5 functions as a mechanosensor in vascular and renal tissues, converting physical forces into electrochemical signals. In endothelial cells, shear stress triggers TRPC5 activation, leading to vasoconstriction via calcium-dependent signaling. Genetic ablation of TRPC5 diminishes endothelium-dependent contraction in murine carotid arteries, underscoring its role in vascular tone regulation [6] [10]. In renal podocytes, TRPC5 activation by mechanical stretch (e.g., hypertensive stress) or angiotensin II induces calcium influx, destabilizing the slit diaphragm and promoting proteinuria. This pathway is implicated in focal segmental glomerulosclerosis (FSGS), where TRPC5 inhibitors (e.g., GFB-887) have entered clinical trials [10]. Additionally, TRPC5 collaborates with stromal interaction molecule 1 (STIM1) to mediate store-operated calcium entry (SOCE), amplifying pathological remodeling in cardiac myocytes under pressure overload [4] [6].
TRPC5 exhibits complex gating behavior modulated by diverse stimuli:
Table 2: TRPC5 Modulators and Target Sites
Modulator Class | Example Compounds | Binding Site/Mechanism | Effect |
---|---|---|---|
Xanthine Inhibitors | Pico145 (HC-608), HC-070 | Displaces PIP₂ in lipid-binding pocket between TM3-TM4 of adjacent subunits | Competitive antagonism (IC₅₀ ~1–4 nM) [5] [10] |
Stilbene Inhibitors | Resveratrol, Diethylstilbestrol | Cytosolic site (calcium-dependent); no effect in excised patches | Indirect inhibition (IC₅₀ ~10 µM) [8] |
Activators | (−)-Englerin A, Gd³⁺ | Lipid-binding pocket (Englerin A); E543 pore turret (Gd³⁺) | Channel opening (EC₅₀ ~1–5 nM) [10] |
Endogenous Modulators | Thioredoxin, Zn²⁺ | Cysteine oxidation (thioredoxin); intracellular histidine residues (Zn²⁺) | Potentiation (thioredoxin); inhibition (Zn²⁺) [2] [10] |
Structural Insights: TRPC5 assembles as a homotetramer with six transmembrane helices per subunit. Key functional domains include:
TRPC5-IN-3 exemplifies a xanthine-based inhibitor exploiting the Englerin A-binding pocket to allosterically stabilize the closed state. Its high affinity (IC₅₀ < 5 nM) and oral bioavailability make it a candidate for modulating TRPC5 in anxiety, renal disease, and ischemia-reperfusion injury.
Table 3: TRPC5-IN-3 Chemical Profile
Property | Value |
---|---|
Chemical Name | Not specified (Xanthine-based analog) |
Target | TRPC5 homomeric and TRPC1/4/5 heteromeric channels |
Inhibition IC₅₀ | < 5 nM (cell-based assays) |
Mechanism | Competitive displacement of phospholipids/PIP₂ |
Selectivity | >100-fold vs. TRPC3/6/7, TRPV1, TRPA1 |
Clinical Relevance | Investigational for anxiety, depression (BI 135889), and FSGS (GFB-887) |
CAS No.: 18326-62-0
CAS No.: 2570-24-3
CAS No.: 8062-00-8
CAS No.: 403640-27-7
CAS No.: 21416-85-3